

Application Notes: Chromosome Counterstaining with ToTo-3 Iodide

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Compound of Interest		
Compound Name:	ТоТо-3	
Cat. No.:	B15557328	Get Quote

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Introduction

ToTo-3 is a carbocyanine dimer nucleic acid stain that exhibits a bright, far-red fluorescence upon binding to double-stranded DNA (dsDNA).[1][2] As a cell-impermeant dye, it is an exceptional counterstain for chromosomes and nuclei in fixed and permeabilized cells.[3] Its long-wavelength excitation (around 642 nm) and emission (around 660 nm) make it highly suitable for multicolor fluorescence imaging, as its spectral properties are well-separated from commonly used fluorophores in the green and red channels, minimizing spectral overlap and tissue autofluorescence.[1][3] **ToTo-3** demonstrates a high affinity for dsDNA and is characterized by a significant enhancement in fluorescence upon binding, which contributes to a high signal-to-noise ratio.[1][4]

Principle of Staining

ToTo-3 is a non-fluorescent and cell-impermeant dye in its unbound state.[1] For staining of intracellular structures like chromosomes, the cell membrane must first be fixed and then permeabilized. Fixation, typically with an aldehyde-based fixative like paraformaldehyde, crosslinks proteins and preserves the cellular structure.[5] Permeabilization, often achieved with detergents such as Triton™ X-100 or saponin, creates pores in the cell membrane, allowing the **ToTo-3** dye to enter the cell and access the nucleus.[5] Once inside, **ToTo-3** intercalates into



the DNA helix, leading to a substantial increase in its fluorescence quantum yield and resulting in bright, specific staining of the chromosomes.

Quantitative Data Summary

The following table summarizes the key optical and performance characteristics of **ToTo-3** and provides a qualitative comparison with other common far-red nuclear counterstains. While specific quantitative values for quantum yield and photostability of **ToTo-3** are not consistently reported across literature, its performance is generally described as having high fluorescence intensity and stability.[6]

Property	ToTo-3 lodide	Draq5™	RedDot™2
Excitation Max (nm)	~642	~647	~665
Emission Max (nm)	~660	~681	~695
Cell Permeability	Impermeant	Permeant	Impermeant
Quantum Yield	Significant fluorescence enhancement upon DNA binding	No fluorescence enhancement on binding	Not specified
Photostability	High	High	Highly photostable
Signal-to-Noise Ratio	High (low background fluorescence)	Not specified	Not specified
Primary Application	Fixed/permeabilized cells	Live and fixed cells	Fixed/permeabilized cells

Experimental Protocols

I. Cell Preparation for Chromosome Spreads

This protocol is a general guideline for preparing cells for chromosome analysis.

• Cell Culture: Culture cells to approximately 70-80% confluency.



- Mitotic Arrest: Treat cells with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase. Incubation time and concentration should be optimized for the specific cell line.
- Cell Harvest: Detach adherent cells using trypsin and collect all cells by centrifugation.
- Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubate to swell the cells and disperse the chromosomes.
- Fixation: Centrifuge the cells and resuspend them in a freshly prepared, ice-cold fixative (e.g., 3:1 methanol:acetic acid). Repeat the fixation step at least two more times.
- Slide Preparation: Drop the fixed cell suspension onto clean, cold, humid microscope slides and allow them to air dry.

II. **ToTo-3** Chromosome Counterstaining Protocol

This protocol is adapted from established methods for staining fixed and permeabilized cells.[3]

Materials:

- ToTo-3 lodide (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- RNase A (optional, 100 μg/mL in PBS)
- Antifade mounting medium

Procedure:

- Rehydration: If starting from dried chromosome spreads, rehydrate the slides in PBS for 5 minutes.
- (Optional) RNase Treatment: To ensure staining is specific to DNA, incubate the slides in RNase A solution for 20-30 minutes at 37°C in a humidified chamber. This step helps to reduce background fluorescence from RNA.
- Washing: Wash the slides twice with PBS for 5 minutes each.



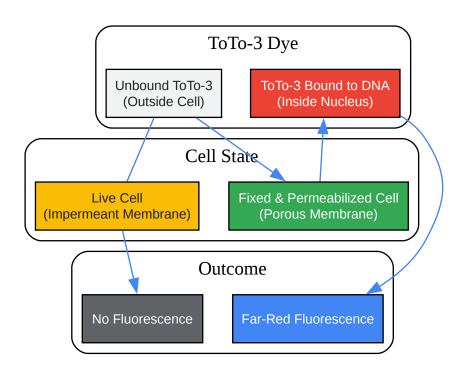
• ToTo-3 Staining:

- Prepare the ToTo-3 staining solution by diluting the 1 mM stock solution to a final concentration of 1-5 μM in PBS.[3] A starting concentration of 1 μM is recommended.[3]
- Apply the staining solution to the slides, ensuring the cell preparation is completely covered.
- Incubate for 15-30 minutes at room temperature, protected from light.[3]
- Washing: Wash the slides three times with PBS for 5 minutes each to remove unbound dye.
- Mounting: Mount a coverslip over the stained cells using an antifade mounting medium.
- Imaging: Visualize the stained chromosomes using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

Diagrams







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